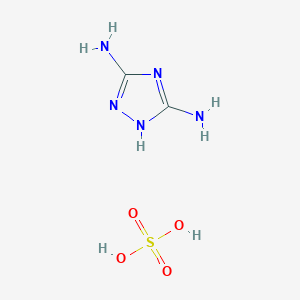
1H-1,2,4-Triazole-3,5-diamine sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-1,2,4-Triazole-3,5-diamine sulfate is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound, also referred to as guanazole, is characterized by its molecular formula C2H5N5 and a molecular weight of 99.09 g/mol . It is a derivative of 1,2,4-triazole, a heterocyclic compound containing three nitrogen atoms and two carbon atoms in its ring structure .
準備方法
Synthetic Routes and Reaction Conditions: 1H-1,2,4-Triazole-3,5-diamine sulfate can be synthesized through several methods. One common approach involves the reaction of hydrazines with formamide under microwave irradiation, which proceeds smoothly without the need for a catalyst . Another method includes the electrochemical multicomponent reaction of aryl hydrazines, paraformaldehyde, ammonium acetate, and alcohols, where alcohols act as both solvents and reactants . Additionally, a copper-catalyzed reaction under an atmosphere of air can provide 1,2,4-triazole derivatives through sequential N-C and N-N bond-forming oxidative coupling reactions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and electrochemical methods are particularly advantageous due to their efficiency and functional group tolerance .
化学反応の分析
Types of Reactions: 1H-1,2,4-Triazole-3,5-diamine sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is sensitive to air and reacts with acids and oxidizing agents .
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which can replace hydrogen atoms in the triazole ring.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
科学的研究の応用
1H-1,2,4-Triazole-3,5-diamine sulfate has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1H-1,2,4-Triazole-3,5-diamine sulfate involves its interaction with molecular targets such as enzymes and receptors. It inhibits DNA synthesis by interfering with the activity of ribonucleotide reductase, an enzyme crucial for DNA replication . This inhibition leads to the suppression of cell proliferation, making it effective as an antitumor agent .
類似化合物との比較
1H-1,2,4-Triazole-3,5-diamine sulfate can be compared with other similar compounds such as:
3-Amino-1,2,4-triazole: Used as an intermediate in the synthesis of various pharmaceuticals.
2-Amino-4-hydroxy-6-methylpyrimidine: Known for its applications in medicinal chemistry.
5-Aminotetrazole monohydrate: Utilized in the production of energetic materials.
Uniqueness: What sets this compound apart is its dual role as both an inhibitor of DNA synthesis and a corrosion inhibitor, making it valuable in both biological and industrial applications .
特性
IUPAC Name |
sulfuric acid;1H-1,2,4-triazole-3,5-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5N5.H2O4S/c3-1-5-2(4)7-6-1;1-5(2,3)4/h(H5,3,4,5,6,7);(H2,1,2,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTIYGVHKPCJDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NN1)N)N.OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7N5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00623930 |
Source


|
| Record name | Sulfuric acid--1H-1,2,4-triazole-3,5-diamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00623930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92278-55-2 |
Source


|
| Record name | Sulfuric acid--1H-1,2,4-triazole-3,5-diamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00623930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














